Fmoc-3-fluoro-L-phénylalanine

Vue d'ensemble

Description

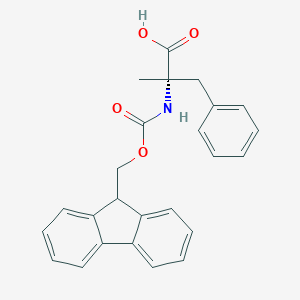

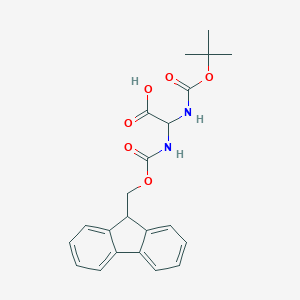

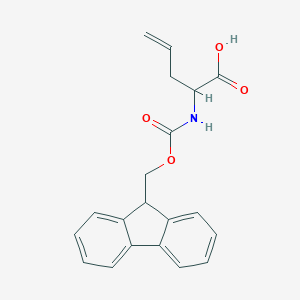

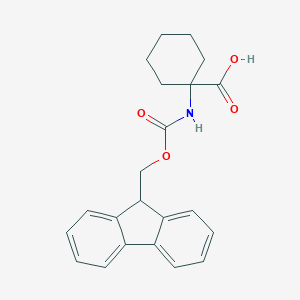

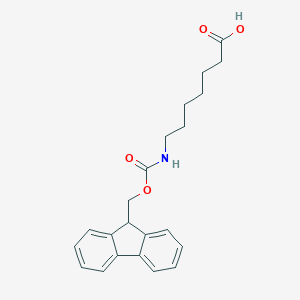

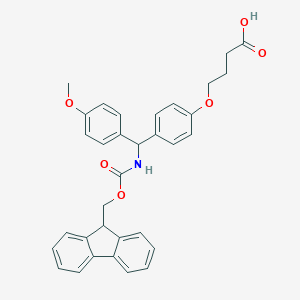

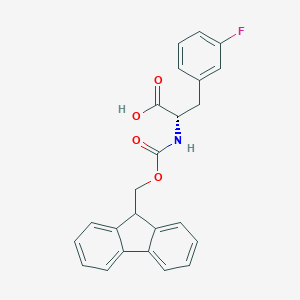

Fmoc-3-fluoro-L-phenylalanine, also known as Fmoc-Phe (3-F)-OH, is a derivative of phenylalanine . It has an empirical formula of C24H20FNO4 and a molecular weight of 405.42 . It is used in peptide synthesis .

Synthesis Analysis

The synthesis of fluorinated compounds, including Fmoc-3-fluoro-L-phenylalanine, has attracted attention from biologists and chemists . Enzymatic methods are significant for the synthesis of fluorinated compounds . The direct formation of the C-F bond by fluorinase is considered the most effective and promising method .Molecular Structure Analysis

The molecular structure of Fmoc-3-fluoro-L-phenylalanine is represented by the SMILES stringFC1=CC=CC (C [C@H] (NC (OCC2C3=C (C4=C2C=CC=C4)C=CC=C3)=O)C (O)=O)=C1 . Chemical Reactions Analysis

Fmoc-3-fluoro-L-phenylalanine is used in Fmoc solid-phase peptide synthesis . The Fmoc group allows for easy incorporation into peptides and can be removed under basic conditions without disturbing other functional groups .Physical And Chemical Properties Analysis

Fmoc-3-fluoro-L-phenylalanine is a solid substance with a beige color . It has a storage temperature of 2-8°C . The melting point is between 150 - 161 °C .Applications De Recherche Scientifique

Recherche en protéomique

Fmoc-3-fluoro-L-phénylalanine est utilisé dans la recherche en protéomique comme un acide aminé protégé par Fmoc. Il joue un rôle dans la synthèse des peptides et des protéines, qui sont essentiels à l'étude de la structure et de la fonction des protéines .

Activité antibactérienne

À faibles concentrations, this compound présente une activité antibactérienne en pénétrant dans les cellules et en réduisant les niveaux de glutathion, ce qui conduit à un stress oxydatif et osmotique qui peut tuer les bactéries Gram-positives .

Formation d'hydrogel

Ce composé est impliqué dans l'auto-assemblage et la capacité de formation d'hydrogel des Fmoc-dipeptides. Les hydrogels formés par des Fmoc-petits peptides, y compris ceux contenant de la phénylalanine halogénée, ont des applications potentielles dans le génie tissulaire et l'administration de médicaments .

Intermédiaire pharmaceutique

Le dérivé 4-fluoro de Fmoc-L-phénylalanine a été utilisé comme intermédiaire pharmaceutique, reflétant les méthodologies rapportées dans les études d'activation C-H .

Safety and Hazards

Fmoc-3-fluoro-L-phenylalanine is considered hazardous according to the OSHA Hazard Communication Standard . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are recommended .

Mécanisme D'action

- Its weak antibacterial activity against Gram-negative bacteria is due to its inability to effectively cross the bacterial membrane .

- AZT facilitates Fmoc-Phe(3-F)-OH permeability through the bacterial membrane, allowing it to exert its antimicrobial action .

Target of Action

Mode of Action

Pharmacokinetics

Analyse Biochimique

Biochemical Properties

Fmoc-3-fluoro-L-phenylalanine plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. It is used in Fmoc solid-phase peptide synthesis, where the Fmoc group protects the amino group during the synthesis process . This compound interacts with various enzymes and proteins involved in peptide synthesis, such as fluorinase, which facilitates the formation of the C-F bond. Additionally, Fmoc-3-fluoro-L-phenylalanine exhibits antibacterial activity by entering cells and reducing glutathione levels, leading to oxidative and osmotic stress that can kill Gram-positive bacteria.

Cellular Effects

Fmoc-3-fluoro-L-phenylalanine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. At low concentrations, it inhibits bacterial growth by entering the cell and reducing glutathione levels . At higher concentrations, it triggers oxidative and osmotic stress, altering membrane permeabilization and integrity, which ultimately kills Gram-positive bacteria .

Molecular Mechanism

The molecular mechanism of Fmoc-3-fluoro-L-phenylalanine involves its interaction with various biomolecules. It forms non-covalent interactions, such as hydrogen bonds and π-π stacking, which contribute to its self-assembly into hydrogels . The Fmoc group and phenylalanine covalent linkage, along with the flexibility of the phenylalanine side chain, play key roles in this process . Additionally, Fmoc-3-fluoro-L-phenylalanine exhibits surfactant-like properties, with a critical micelle concentration nearly equivalent to its minimum bactericidal concentration .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fmoc-3-fluoro-L-phenylalanine can change over time. The compound is stable at storage temperatures of 2-8°C . Over time, it can degrade, which may affect its long-term efficacy in cellular functions. Studies have shown that Fmoc-3-fluoro-L-phenylalanine reduces bacterial load both in vitro and in skin wound infections of mice . The antibacterial activity is predominantly due to its release from the hydrogel, which can be sustained over time .

Dosage Effects in Animal Models

The effects of Fmoc-3-fluoro-L-phenylalanine vary with different dosages in animal models. At low concentrations, it exhibits antibacterial activity by reducing glutathione levels. At higher concentrations, it triggers oxidative and osmotic stress, leading to cell death. The threshold effects and potential toxic or adverse effects at high doses should be carefully considered in animal studies to ensure safety and efficacy.

Metabolic Pathways

Fmoc-3-fluoro-L-phenylalanine is involved in various metabolic pathways, including those related to peptide synthesis. It interacts with enzymes such as fluorinase, which facilitates the formation of the C-F bond. The compound’s involvement in metabolic pathways can affect metabolic flux and metabolite levels, influencing the overall metabolic activity within cells.

Transport and Distribution

Within cells and tissues, Fmoc-3-fluoro-L-phenylalanine is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation within specific cellular compartments . The compound’s transport and distribution are crucial for its efficacy in biochemical reactions and cellular processes.

Subcellular Localization

The subcellular localization of Fmoc-3-fluoro-L-phenylalanine is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Its activity and function can be affected by its localization within the cell, which is essential for its role in peptide synthesis and other biochemical processes .

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20FNO4/c25-16-7-5-6-15(12-16)13-22(23(27)28)26-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWSDVARCJDOADL-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=CC=C4)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370320 | |

| Record name | Fmoc-3-fluoro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

198560-68-8 | |

| Record name | Fmoc-3-fluoro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-L-phenylalanine, N-FMOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.